2-[(5-butyl-4-methyl-1H-imidazol-2-yl)sulfanyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide
Overview
Description
2-[(5-butyl-4-methyl-1H-imidazol-2-yl)sulfanyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide is a complex organic compound that features a unique combination of imidazole and benzothiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-butyl-4-methyl-1H-imidazol-2-yl)sulfanyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide typically involves multiple steps:
Formation of the Imidazole Moiety: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and an appropriate aldehyde under acidic conditions.
Thioether Formation: The imidazole derivative is then reacted with a thiol compound to introduce the thioether linkage.
Benzothiophene Synthesis: The benzothiophene ring is synthesized via cyclization of a suitable precursor, such as a 2-mercaptobenzothiazole.
Coupling Reaction: The final step involves coupling the imidazole-thioether derivative with the benzothiophene derivative under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of continuous flow processes to enhance scalability .
Chemical Reactions Analysis
Types of Reactions
2-[(5-butyl-4-methyl-1H-imidazol-2-yl)sulfanyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide can undergo various chemical reactions, including:
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The imidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, catalytic hydrogenation
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine)
Major Products
Oxidation: Sulfoxide, sulfone derivatives
Reduction: Amine derivatives
Substitution: Nitrated or halogenated imidazole derivatives
Scientific Research Applications
Medicinal Chemistry: This compound may serve as a lead compound for the development of new drugs targeting various diseases, including cancer and infectious diseases.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study the biological activity of imidazole and benzothiophene derivatives.
Mechanism of Action
The mechanism of action of 2-[(5-butyl-4-methyl-1H-imidazol-2-yl)sulfanyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its imidazole and benzothiophene moieties . These interactions may modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- **2-[(5-butyl-4-methyl-1H-imidazol-2-yl)sulfanyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide
- **2-[(5-butyl-4-chloro-1H-imidazol-2-yl)thio]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide
- **2-[(5-butyl-4-methyl-1H-imidazol-2-yl)thio]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)propionamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields .
Properties
IUPAC Name |
2-[(4-butyl-5-methyl-1H-imidazol-2-yl)sulfanyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4OS2/c1-3-4-8-15-12(2)21-19(22-15)25-11-17(24)23-18-14(10-20)13-7-5-6-9-16(13)26-18/h3-9,11H2,1-2H3,(H,21,22)(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVOSNUYFHXVFPS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(NC(=N1)SCC(=O)NC2=C(C3=C(S2)CCCC3)C#N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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